2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one
Overview
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the benzotriazole moiety and the chlorophenyl group imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one typically involves the reaction of 1H-1,2,3-benzotriazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzotriazole and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction may produce benzotriazole amines.
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as UV stabilizers.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one involves its interaction with molecular targets and pathways. The benzotriazole moiety can interact with various enzymes or receptors, leading to biological effects. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethan-1-one
- 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-methylphenyl)ethan-1-one
Uniqueness
2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-11-7-5-10(6-8-11)14(19)9-18-13-4-2-1-3-12(13)16-17-18/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHUQWLYQCWPDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324001 | |
Record name | 2-(benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801258 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
124041-74-3 | |
Record name | 2-(benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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